Author: BenchChem Technical Support Team. Date: January 2026
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Technical Support Center: 3-(6-Chloropyridazin-3-oxy)benzoic acid
Welcome to the technical support center for 3-(6-Chloropyridazin-3-oxy)benzoic acid (CAS 914349-46-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Introduction to 3-(6-Chloropyridazin-3-oxy)benzoic acid
3-(6-Chloropyridazin-3-oxy)benzoic acid is a heterocyclic compound featuring a pyridazine ring, which is a key pharmacophore in many biologically active compounds.[1] The unique physicochemical properties of the pyridazine nucleus, such as its polarity and ability to engage in hydrogen bonding, make it a valuable component in drug design.[1][2] The presence of a chlorine atom and a carboxylic acid group provides reactive sites for further chemical modifications, positioning it as a crucial intermediate in the synthesis of potential therapeutic agents, particularly in oncology.[1]
Understanding the stability of this compound in solution is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.[3] The following sections will delve into the potential stability issues and provide practical guidance for mitigating them.
II. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can cause the degradation of 3-(6-Chloropyridazin-3-oxy)benzoic acid in solution?
A1: While specific degradation pathways for 3-(6-Chloropyridazin-3-oxy)benzoic acid are not extensively documented in publicly available literature, the degradation of similar heterocyclic compounds is typically initiated by several key factors. These include exposure to strong acidic or basic pH conditions, elevated temperatures, and light (photodegradation).[4] The chloropyridazine moiety, in particular, can be susceptible to hydrolysis, especially under alkaline conditions.[5]
Q2: I'm observing a change in the color of my stock solution (e.g., turning yellow/brown). What does this indicate?
A2: A color change in your solution often signals degradation.[4] Pyridazine derivatives can undergo reactions that produce colored byproducts. If you observe a color change, it is strongly recommended to verify the purity and concentration of your solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly influence the stability of 3-(6-Chloropyridazin-3-oxy)benzoic acid. Generally, extreme pH levels, both acidic and basic, can catalyze hydrolysis of bonds within the molecule.[6] For many chlorinated heterocyclic compounds, alkaline hydrolysis is a common degradation pathway.[5] The rate of hydrolysis can increase tenfold for every one-point increase in pH.[5] Therefore, maintaining a solution pH within a neutral to slightly acidic range (pH 4-7) is often recommended to minimize degradation.[5]
Q4: What are the likely degradation products of 3-(6-Chloropyridazin-3-oxy)benzoic acid?
A4: Based on the structure, potential degradation could involve hydrolysis of the ether linkage or the chloropyridazine ring. Hydrolysis of the C-Cl bond on the pyridazine ring is a plausible degradation pathway, which could lead to the formation of a hydroxypyridazine derivative. Cleavage of the ether bond would result in 3-hydroxybenzoic acid and 3,6-dichloropyridazine. To definitively identify degradation products, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary.[4]
Q5: What are the recommended storage conditions for stock solutions of 3-(6-Chloropyridazin-3-oxy)benzoic acid?
A5: To ensure the stability of your stock solution, it is recommended to store it at -20°C.[7] For maximum recovery of the product, centrifuge the original vial before removing the cap.[7] It is also crucial to keep the container tightly sealed to protect it from moisture and air.[4] Aliquoting the stock solution into smaller, single-use volumes can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.
III. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Problem 1: Inconsistent or unexpected results in biological assays.
Possible Cause: Degradation of your 3-(6-Chloropyridazin-3-oxy)benzoic acid stock or working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Explanation of Steps:
-
Evaluate Sample Handling: Review your sample preparation and storage procedures. Exposure to elevated temperatures, strong acids or bases, or even prolonged exposure to light can induce degradation.
[4]* Immediate Analysis: Analyzing a sample immediately after preparation can help determine if degradation is occurring over time during storage.
-
Mobile Phase and Column Effects: If degradation appears to be happening rapidly, consider the conditions of your analytical method. The pH of the mobile phase could be promoting on-column degradation. Experimenting with different mobile phase compositions or a different type of chromatography column may be necessary.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
[8][9]
Objective: To intentionally degrade 3-(6-Chloropyridazin-3-oxy)benzoic acid under various stress conditions to identify potential degradation products and pathways.
Materials:
-
3-(6-Chloropyridazin-3-oxy)benzoic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
Data Summary Table for Forced Degradation:
| Stress Condition | Incubation Time/Temp | % Degradation (Example) | Number of Degradation Products (Example) |
| 0.1 M HCl | 24h / 60°C | 5% | 1 |
| 0.1 M NaOH | 24h / 60°C | 20% | 2 |
| 3% H2O2 | 24h / RT | 10% | 1 |
| Thermal (Solution) | 24h / 60°C | 2% | 0 |
| Photolytic (UV) | 8h | 15% | 2 |
Note: The values in this table are hypothetical and should be determined experimentally.
V. References
-
Stanovnik, B., & Tišler, M. (2018). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Ghaffar, Y. A., & Al-Hazmi, F. S. (2023). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Forced degradation studies. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides. Retrieved from
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]
-
Aljundi, I. H., Krooneman, J., & Janssen, D. B. (2010). Brief summary of various metabolic pathways for the degradation of 3CBA via catechol, protocatechuate, and gentisate, based on existing literature. ResearchGate. Retrieved from [Link]
-
Vrchotova, B., et al. (2013). Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase [10]with indicated 1,2-dioxygenase and 1,6-dioxygenase activity. ResearchGate. Retrieved from [Link]
-
ENCO. (n.d.). 3-(6-Chloropyridazin-3-oxy)benzoic acid. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
-
Patel, R. M., & Patel, P. M. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4634. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research, 3(2), 21-30. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1895-1913. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PubMed, 30208572. Retrieved from [Link]
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemistry, 1(3), 3-26. Retrieved from [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. Retrieved from [Link]
-
Nitek, W., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 26(23), 7293. Retrieved from [Link]
-
Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. Retrieved from [Link]
-
Lange, J., et al. (2023). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Pharmaceutical Analysis, 2(4), 295-300. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Verma, R. K., & Garg, S. (2005). Selection of excipients for extended release formulations of glipizide through drug-excipient compatibility testing. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 633-644. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-320. Retrieved from [Link]
-
Yang, L., et al. (2014). Thermal stability of 3-deoxyanthocyanidin pigments. Food Chemistry, 161, 243-249. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]## Technical Support Center: Stability of 3-(6-Chloropyridazin-3-oxy)benzoic acid in Solution
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(6-Chloropyridazin-3-oxy)benzoic acid (CAS 914349-46-5). It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the practical challenges related to the stability of this compound in solution.
I. Introduction to 3-(6-Chloropyridazin-3-oxy)benzoic acid
3-(6-Chloropyridazin-3-oxy)benzoic acid is a heterocyclic molecule built upon a pyridazine ring, a core structure known as a key pharmacophore in numerous biologically active compounds. [1]The distinct physicochemical properties of the pyridazine nucleus, including its inherent polarity and capacity for hydrogen bonding, establish it as a valuable scaffold in drug design. [1][2]The molecule's structure is further functionalized with a chlorine atom and a carboxylic acid group, which serve as reactive sites for chemical modification. This versatility makes it a pivotal intermediate in the synthesis of novel therapeutic agents, with notable applications in oncology.
[1]
A thorough understanding of this compound's stability in various solution environments is fundamental for optimizing reaction conditions, devising effective purification strategies, and ensuring the integrity of final formulations. [3]This document will explore potential stability issues and offer scientifically grounded guidance to mitigate them.
II. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can cause the degradation of 3-(6-Chloropyridazin-3-oxy)benzoic acid in solution?
A1: While comprehensive degradation studies on this specific molecule are not widely published, the stability of structurally related heterocyclic compounds is known to be influenced by several key factors. Degradation is often initiated by exposure to strong acidic or basic pH conditions, elevated temperatures, and light (photodegradation). [4]The chloropyridazine moiety, in particular, may be susceptible to hydrolysis, a process that can be accelerated under alkaline conditions.
[5]
Q2: I'm observing a color change in my stock solution (e.g., it's turning yellow or brown). What does this signify?
A2: A visible change in the color of your solution is a common indicator of chemical degradation. [4]Pyridazine derivatives can undergo various reactions that result in colored byproducts. Should you observe a color change, it is imperative to verify the purity and concentration of the solution using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), before its use in any experiment.
Q3: How does the pH of an aqueous solution impact the stability of this compound?
A3: The pH of a solution can profoundly affect the stability of 3-(6-Chloropyridazin-3-oxy)benzoic acid. Extreme pH levels, both acidic and basic, are known to catalyze the hydrolysis of susceptible chemical bonds. [6]For many chlorinated heterocyclic compounds, alkaline hydrolysis represents a significant degradation pathway. [5]It has been observed that the rate of hydrolysis can increase by a factor of ten for each unit increase in pH. [5]To minimize degradation, it is advisable to maintain the solution pH within a neutral to slightly acidic range, ideally between pH 4 and 7.
[5]
Q4: What are the likely degradation products of 3-(6-Chloropyridazin-3-oxy)benzoic acid?
A4: Based on the molecule's structure, several degradation pathways are plausible. Hydrolysis of the ether linkage would yield 3-hydroxybenzoic acid and 3,6-dichloropyridazine. Another potential pathway is the hydrolysis of the carbon-chlorine (C-Cl) bond on the pyridazine ring, which would result in the formation of a hydroxypyridazine derivative. Definitive identification and structural elucidation of any degradation products require the use of advanced analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS).
[4]
Q5: What are the recommended storage conditions for stock solutions of 3-(6-Chloropyridazin-3-oxy)benzoic acid?
A5: To maintain the integrity of stock solutions, storage at -20°C is recommended. [7]To ensure maximum recovery of the compound from its vial, it is good practice to centrifuge the vial briefly before opening. [7]The container should be tightly sealed to protect the contents from atmospheric moisture and air. [4]To avoid the detrimental effects of repeated freeze-thaw cycles, which can accelerate degradation, consider preparing smaller, single-use aliquots from the main stock solution.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving specific issues that may arise during your experiments.
Problem 1: Inconsistent or Non-Reproducible Results in Biological Assays
Causality: The primary suspect is the degradation of the 3-(6-Chloropyridazin-3-oxy)benzoic acid stock or working solution, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent assay results.
Scientific Rationale:
-
Preparation of Fresh Solutions: The most direct method to rule out compound degradation is to prepare new solutions from the solid starting material. This eliminates variability from aged or potentially compromised stock.
-
Analytical Verification (HPLC): HPLC analysis provides empirical evidence of compound integrity. The appearance of new peaks in the chromatogram is a strong indication of degradation or the presence of impurities.
[4]* Forced Degradation Study: When degradation is suspected, a forced degradation study is a powerful tool. It involves subjecting the compound to stress conditions to intentionally generate degradation products, which helps in understanding the molecule's inherent stability and potential degradation pathways.
[11][8][9]
Problem 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Causality: Degradation of 3-(6-Chloropyridazin-3-oxy)benzoic acid may be occurring during sample preparation, storage, or even during the analytical run itself due to interactions with the mobile phase or stationary phase.
Troubleshooting Workflow:
Caption: A diagnostic workflow for identifying the source of unexpected chromatographic peaks.
Scientific Rationale:
-
Evaluate Sample Handling: A critical review of the entire sample lifecycle is necessary. Degradation can be induced by seemingly minor factors such as exposure to elevated temperatures, incompatible solvents, or even ambient light over time.
[4]* Immediate Analysis: Comparing a freshly prepared sample to one that has been stored provides a clear indication of whether degradation is a time-dependent process under the current storage conditions.
-
Mobile Phase and Column Effects: The analytical method itself can be a source of degradation. An inappropriate mobile phase pH can catalyze hydrolysis on the analytical column. If this is suspected, method optimization, including adjusting the mobile phase or selecting a different column, is warranted.
IV. Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is a regulatory requirement and a critical component of drug development, providing essential insights into the intrinsic stability of a molecule and aiding in the development of stability-indicating analytical methods.
[8][9]
Objective: To systematically degrade 3-(6-Chloropyridazin-3-oxy)benzoic acid under a variety of stress conditions to identify potential degradation products and elucidate degradation pathways.
Materials:
-
3-(6-Chloropyridazin-3-oxy)benzoic acid
-
HPLC-grade solvents (Water, Acetonitrile, Methanol)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of 3-(6-Chloropyridazin-3-oxy)benzoic acid in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH option 1: UV and visible light) for a defined duration.
-
Sample Analysis:
-
Following the stress period, allow samples to return to room temperature. Neutralize the acid and base-stressed samples to approximately pH 7.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for HPLC analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage degradation of the parent compound and quantify the formation of any new peaks.
-
Utilize HPLC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to propose potential structures.
Data Summary Table for Forced Degradation (Illustrative Data):
| Stress Condition | Incubation Conditions | % Degradation | No. of Degradants |
| 0.1 M HCl | 24h @ 60°C | ~5% | 1 |
| 0.1 M NaOH | 24h @ 60°C | ~25% | 2 |
| 3% H₂O₂ | 24h @ RT | ~12% | 1 |
| Thermal (Solution) | 24h @ 60°C | <5% | 0 |
| Photolytic (UV/Vis) | 8 hours | ~18% | 2 |
Disclaimer: The data presented in this table is for illustrative purposes only and must be determined experimentally.
V. References
-
Stanovnik, B., & Tišler, M. (2018). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Ghaffar, Y. A., & Al-Hazmi, F. S. (2023). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Forced degradation studies. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides. Retrieved from
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]
-
Aljundi, I. H., Krooneman, J., & Janssen, D. B. (2010). Brief summary of various metabolic pathways for the degradation of 3CBA via catechol, protocatechuate, and gentisate, based on existing literature. ResearchGate. Retrieved from [Link]
-
Vrchotova, B., et al. (2013). Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase [10]with indicated 1,2-dioxygenase and 1,6-dioxygenase activity. ResearchGate. Retrieved from [Link]
-
ENCO. (n.d.). 3-(6-Chloropyridazin-3-oxy)benzoic acid. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
-
Patel, R. M., & Patel, P. M. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4634. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research, 3(2), 21-30. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1895-1913. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PubMed, 30208572. Retrieved from [Link]
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemistry, 1(3), 3-26. Retrieved from [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. Retrieved from [Link]
-
Nitek, W., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 26(23), 7293. Retrieved from [Link]
-
Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. Retrieved from [Link]
-
Lange, J., et al. (2023). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Pharmaceutical Analysis, 2(4), 295-300. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Verma, R. K., & Garg, S. (2005). Selection of excipients for extended release formulations of glipizide through drug-excipient compatibility testing. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 633-644. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-320. Retrieved from [Link]
-
Yang, L., et al. (2014). Thermal stability of 3-deoxyanthocyanidin pigments. Food Chemistry, 161, 243-249. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
Sources